Etasuline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16781-39-8 |
|---|---|
Molecular Formula |
C16H15ClN2S |
Molecular Weight |
302.8 g/mol |
IUPAC Name |
6-chloro-N-ethyl-4-phenyl-1,4-dihydro-3,1-benzothiazin-2-imine |
InChI |
InChI=1S/C16H15ClN2S/c1-2-18-16-19-14-9-8-12(17)10-13(14)15(20-16)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3,(H,18,19) |
InChI Key |
ZGOWZGZRTGGMMM-UHFFFAOYSA-N |
SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3 |
Isomeric SMILES |
CCNC1=NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3 |
Canonical SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3 |
Origin of Product |
United States |
Historical Context and Early Scientific Inquiry of Etasuline
Emergence in Early Chemical Literature and Patent Landscape
The precise first synthesis and patent filing for Etasuline (6-Chloro-2-(ethylamino)-4-phenyl-4H-3,1-benzothiazine) are not readily documented in major chemical databases or historical patent archives. Its CAS Registry Number, 16781-39-8, suggests its formal identification occurred, but the initial research and development narrative remains obscure. nih.gov However, the study of benzothiazine derivatives as a class of compounds with potential biological activity was an active area of research. The synthesis of related heterocyclic systems, such as 1,4-benzothiazines and 3,1-benzoxazines, has been a subject of chemical exploration for decades. researchgate.netyoutube.com For instance, methods for creating the core benzothiazine structure often involve the condensation of aminothiophenols with various chemical partners. researchgate.net
The patenting process for new chemical entities provides a framework for understanding how such discoveries were protected and developed. A provisional patent application serves as a placeholder, establishing an early filing date, after which a non-provisional application must be filed within 12 months for the examination process to begin. youtube.comnih.gov This process allows inventors time to gather further data before committing to the full, more expensive patent prosecution. youtube.com It is plausible that this compound, like many other compounds from its era, was first described in a patent application by a pharmaceutical or chemical company as part of a broader investigation into a series of related structures. These patents would typically claim a central chemical scaffold and numerous variations, covering a range of substitutions to maximize the intellectual property footprint. The search for novel psychoactive or other therapeutically useful agents often involved the synthesis and screening of large libraries of such analogs. nih.govnih.gov
| This compound Identifiers | |
| IUPAC Name | 6-chloro-N-ethyl-4-phenyl-1,4-dihydro-3,1-benzothiazin-2-imine |
| CAS Number | 16781-39-8 |
| ChEMBL ID | CHEMBL2106208 |
| PubChem CID | 135407187 |
| Molecular Formula | C16H15ClN2S |
Evolution of Research Paradigms for Compounds with Psychoactive Characteristics, including this compound
The mid-20th century was a transformative period for research into psychoactive compounds. The discovery of the antidepressant properties of monoamine oxidase inhibitors (MAOIs) like iproniazid (B1672159) in the 1950s—itself a serendipitous finding during tuberculosis research—ignited a new era in psychopharmacology. nih.gov This led to the formulation of the monoamine theory of depression and spurred the systematic investigation of compounds that could modulate neurotransmitter systems in the brain. nih.govmdpi.com
Research paradigms shifted from random screening to a more mechanism-based approach, although serendipity still played a significant role. acs.org Scientists began to explore specific molecular targets, such as the MAO enzymes, and designed compounds that could interact with them. This era saw the rise and fall of various MAOIs, as initial enthusiasm was often tempered by the discovery of significant side effects and drug interactions. nih.gov The evolution of this research led to the differentiation between MAO-A and MAO-B isoenzymes, paving the way for the development of more selective inhibitors with potentially improved safety profiles. nih.gov
The investigation of novel heterocyclic compounds like this compound would have fit squarely within this paradigm. Researchers would have been interested in its potential to interact with central nervous system targets. The structural motifs of this compound, a substituted benzothiazine, would have been synthesized as part of a broader exploration of how different chemical structures might influence psychoactivity. The presence of a chlorine atom and an ethylamino group on the benzothiazine core are typical modifications made by medicinal chemists to explore structure-activity relationships, aiming to enhance potency, selectivity, or pharmacokinetic properties. nih.govnih.gov The term "research chemical" is now often used to describe novel psychoactive substances that are distributed outside of regulatory controls, but in a historical context, all new potential medicines begin as research chemicals within a laboratory setting. medihealthpedia.com
Methodological Approaches in Historical Chemical and Pharmaceutical Research
The methodological toolkit available to chemists and pharmacologists during the likely period of this compound's emergence was foundational to modern drug discovery. The process began with synthesis, often involving multi-step procedures to build complex heterocyclic structures. nih.gov The synthesis of benzothiazine derivatives, for example, frequently utilized the reaction between a substituted 2-aminothiophenol (B119425) and a suitable electrophilic partner to construct the core ring system. researchgate.net
Once a new compound was synthesized, its structure had to be confirmed. While today's researchers rely on a suite of sophisticated spectroscopic techniques, mid-20th-century chemists used methods such as elemental analysis (to determine the empirical formula), infrared (IR) spectroscopy (to identify functional groups), and, increasingly, Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the precise arrangement of atoms.
Pre-clinical investigation of a compound like this compound would involve a series of in vitro and in vivo assays. nih.gov In vitro studies might have included binding assays to see if the compound interacts with specific receptors or enzymes, or functional assays to measure a biological response in isolated tissues or cells. Given the interest in psychoactive compounds, researchers might have tested this compound for its ability to inhibit enzymes like monoamine oxidase. mdpi.com
Historical research relied heavily on a systematic examination of past events and data, using both primary sources like lab notebooks and patent filings, and secondary sources like review articles. This systematic approach, sometimes termed "action research," involves a cycle of planning, acting (synthesizing and testing), and evaluating the results to inform the next step in the research process. This iterative cycle of design, synthesis, and testing remains a cornerstone of pharmaceutical research today. acs.org
Identification and Characterization of Etasuline Molecular Targets
Strategies for Molecular Target Discovery and Validation in Compound Research
Molecular target discovery in compound research employs a diverse array of strategies, evolving from traditional phenotypic screening to more sophisticated target-centric and computational approaches. Historically, drug discovery often began with phenotypic screens, where compounds were tested for therapeutic activity, and the target was identified retrospectively technologynetworks.com. Modern approaches prioritize identifying "druggable" biological structures that interact with small molecules to alter their function ucl.ac.uk.
Key strategies for molecular target discovery include:
Phenotypic Screening: This involves observing the effect of a compound on a cellular or organismal phenotype without prior knowledge of the target. Once a desired effect is observed, target deconvolution methods are employed to identify the underlying molecular targets ucl.ac.uknuvisan.com.
Target-Based Approaches: These methods start with a known or hypothesized molecular target implicated in a disease. Compounds are then designed or screened to specifically interact with this target nih.govmdpi.com.
Affinity-Based Methods: These rely on the direct interaction of proteins with small molecules. Techniques like affinity chromatography involve modifying the small molecule (ligand) to immobilize it, then incubating it with protein extracts. Bound proteins, which are potential targets, are then eluted and identified, often using mass spectrometry mdpi.comtechnologynetworks.comnih.govresearchgate.net. Chemical proteomics, a multidisciplinary strategy, is a preferred method for deconvoluting drug target pools based on direct small molecule-protein interactions nih.gov.
Genetic Approaches: Functional genomics, including techniques like RNA interference and CRISPR-Cas9 gene editing, allows researchers to study how gene expression differences affect function and directly validate the functional relevance of putative target genes technologynetworks.comnuvisan.com. CRISPR-Cas9 screening can be used to generate cell- or animal-based models for target validation technologynetworks.com.
Biochemical Suppression: This strategy identifies drug targets and signaling pathway components by adding a small molecule to protein extracts, inhibiting an activity of interest, which is then measured using an activity assay technologynetworks.com.
Computational Approaches: These methods predict drug targets based on chemical similarities and leverage large-scale multi-omics and advanced data analytics technologies, including machine learning and knowledge graphs, to identify key controller targets and understand system-level changes during disease development technologynetworks.comnih.govresearchgate.netgraphwise.ai.
Once a potential target is identified, rigorous validation is essential to confirm its involvement in disease progression and its suitability for therapeutic intervention ucl.ac.ukwjbphs.comdrugtargetreview.com. Target validation aims to increase confidence in a particular drug target by proving that it plays a substantial, and potentially causative, role in pathogenic or symptomatic mechanisms wjbphs.comdrugtargetreview.com. Validation experiments can include:
Druggability Assessment: This involves exploring the sequence-related properties and 3D structure of proteins, often using X-ray crystallography, to determine if they can accommodate drug-like small molecules ucl.ac.ukmdpi.com.
Assayability Assessment: Developing biochemical and cellular assays to enable the search for small molecule modulators of the protein ucl.ac.uk.
Genetic Validation: Manipulating genetic information to demonstrate that the presence or absence of a gene or genetic variant directly influences an observed phenotype, thereby establishing the functional relevance of potential therapeutic targets wjbphs.com.
Pharmacological Validation: Using selective pharmacological agents (e.g., inhibitors, activators, modulators) to modulate the activity or expression of a target molecule, providing evidence of target modifiability wjbphs.comthermofisher.com. Chemical probes, which are selective small-molecule modulators with known mechanisms of action, are important tools for this thermofisher.com.
In Vitro and In Vivo Studies: Biochemical assays provide an initial level of validation, while cell-based phenotypic assays offer a second level of confirmation that predicted compound-target interactions lead to desired cellular phenotypes. In vivo studies in animal models provide crucial insights into target function and its relevance to disease pathology in a living system wjbphs.comtandfonline.com.
These integrated strategies ensure a comprehensive approach to identifying and validating molecular targets for compounds like Etasuline, laying the groundwork for understanding their biological effects.
Advanced Ligand-Receptor Interaction Studies Pertaining to this compound
While general information regarding this compound's specific molecular targets and detailed ligand-receptor interaction studies is limited in publicly available research, advanced techniques are broadly applied in drug discovery to elucidate how compounds interact with their biological targets. These studies are fundamental to understanding the mechanism of action, binding affinity, and selectivity of a compound.
Advanced techniques for investigating ligand-receptor interactions include:
Biolayer Interferometry (BLI): This label-free, real-time technique is used to study the dynamics of receptor-ligand interactions, providing insights into binding kinetics and affinity genextgenomics.com.
Spectroscopic Methods: Various photon-based spectroscopic methods, such as Surface Plasmon Resonance (SPR), fluorescence, Fourier-transform infrared (FTIR) spectroscopy, Circular Dichroism (CD), and Dynamic Light Scattering (DLS), play a crucial role in identifying and characterizing protein-ligand interactions. These techniques offer detailed insights into the structural, dynamical, and functional aspects of complexes, including active site identification and the characteristics of chemical bonds involved jelsciences.comnih.gov. SPR and fluorescence are noted for their sensitivity and accuracy in studying protein-ligand interactions jelsciences.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for exploring protein-ligand interactions across various chemical exchange regimes, providing high-resolution insights into both weak and strong binding affinities. Techniques like chemical shift mapping, WaterLOGSY, and cross-saturation characterize binding sites and yield dissociation constants (K_D) for fast-exchange systems. For strong affinities and slow exchange, relaxation-based approaches like R₂ dispersion and ZZ-exchange spectroscopy facilitate in-depth analysis of association (k_on) and dissociation (k_off) constants unideb.hu.
Computational Modeling and Structural Biology: Advancements in computational modeling, including molecular docking and molecular dynamics (MD) simulations, have revolutionized the field. These tools allow researchers to predict binding affinities, simulate interactions, and design novel drug molecules with improved specificity. MD simulations, in particular, provide insights into the dynamic behavior of complex ligand-receptor systems over time, uncovering long-lasting molecular interactions and predicting time-dependent inhibitory activity openaccessjournals.commdpi.comumanitoba.camdpi.comrsc.org. Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), provide atomic-level details of ligand-receptor complexes, revealing conserved recognition modes and activation mechanisms nih.gov.
These methodologies, while not specifically detailed for this compound in the current search results, represent the state-of-the-art approaches that would be employed to thoroughly characterize its interactions with potential molecular targets.
Omics-Based Approaches for Deconvolution of this compound's Specific Targets
Omics technologies, such as genomics, proteomics, transcriptomics, metabolomics, and phenomics, explore the interactions between genes, proteins, metabolites, and other substances in an organism technologynetworks.comnuvisan.comnih.govcrownbio.combigomics.ch. They are increasingly crucial in drug target discovery and deconvolution by providing a molecular-level view of drug-induced changes in cellular processes technologynetworks.comelifesciences.org.
Key omics-based approaches for target deconvolution include:
Chemoproteomics: This advanced set of techniques studies interactions between small molecule drugs and proteins within complex biological systems. By combining chemical tools, high-throughput screening, and cheminformatics, chemoproteomics enables researchers to map drug-target interactions across the entire proteome nih.goveu-openscreen.eu.
Proteome Integral Solubility Alteration (PISA) Assay: A leading chemoproteomics approach that deconvolutes targets and mechanisms of action by observing changes in protein solubility resulting from drug binding or changes in related molecular interactions within living cells elifesciences.orgeu-openscreen.eu.
Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics: These are specific methods within chemistry-based functional proteomics used for the identification and characterization of small molecular targets nih.gov.
Multi-omics Integration and Bioinformatics: The integration of data from various omics platforms (e.g., genomics, transcriptomics, proteomics) allows for a comprehensive understanding of how compounds affect biological systems at the molecular level technologynetworks.comnuvisan.comcrownbio.combigomics.chresearchgate.net. Bioinformatics tools and machine learning algorithms are essential for analyzing these complex datasets, pinpointing mutations, proteins, or pathways critical to disease, and aiding in the recognition of novel molecular targets technologynetworks.comcrownbio.combigomics.chnih.gov. This integrated analysis helps to build mechanistic maps and interpret which signaling pathways are involved in the bioactivity of a small molecule technologynetworks.comresearchgate.net.
These comprehensive omics-based strategies are vital for systematically identifying and validating the specific molecular targets of compounds like this compound, even in the absence of direct prior knowledge.
Data Tables
Due to the limited specific research findings on this compound's molecular targets in the provided search results, detailed data tables on its direct ligand-receptor interactions or omics-based target deconvolution are not available. However, a table for the compound's identification is provided.
Table 1: Identification of this compound
| Compound Name | PubChem CID | Substance Class | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 135564566 | Chemical | C₁₆H₁₅ClN₂S | 302.82 |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Etasuline
Advanced Methodologies for SAR and SMR Analysis of Chemical Compounds
Modern drug discovery employs a diverse array of advanced methodologies to elucidate SAR and SMR for chemical compounds. These methods range from traditional synthetic approaches to sophisticated computational and high-throughput techniques. SAR analysis, first introduced by Alexander Crum Brown and Thomas Richard Fraser as early as 1868, aims to identify the chemical groups responsible for a target biological effect, enabling modifications to a bioactive compound's potency or effect by altering its chemical structure wikipedia.org.
Key methodologies include:
Synthetic and Semisynthetic Approaches: These involve the systematic synthesis of analogues with targeted structural modifications to observe changes in biological activity. This can include total synthesis for producing a wide range of analogues or specific synthetic modifications of a lead compound rsc.org.
Quantitative Structure-Activity Relationships (QSAR): QSAR builds mathematical models that quantitatively relate a compound's structure to its activity. This involves correlating biological activity with measurable molecular properties such as lipophilicity, electronic effects, and steric effects wikipedia.orgslideshare.net. QSAR models can predict the activity of new compounds based on rules derived from a smaller set of experimentally tested compounds slideshare.net.
Matched Molecular Pairs (MMPs) Analysis: This technique identifies pairs of compounds that differ by a small, defined structural change (a "chemical transformation") and analyzes the impact of this change on biological activity. MMPs are a powerful tool for systematic SAR analysis and compound optimization discngine.com.
High-Throughput Screening (HTS) Data Mining: With the advent of HTS, vast amounts of biological data are generated. Cheminformatics methods are crucial for mining this data to identify patterns, classify compounds, and extract meaningful SAR information nih.govresearchgate.net.
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, SBDD utilizes computational methods like molecular docking and molecular dynamics simulations to predict how a ligand binds to the target. This provides direct insights into the interactions that stabilize the protein-ligand complex, facilitating structure-guided modifications rti.orgsaromics.com.
Ligand-Based Drug Design (LBDD): In cases where the target structure is unknown, LBDD relies on the known structures of active ligands to create pharmacophore models. These models describe the essential features required for activity and can be used to screen chemical libraries and conduct QSAR analysis saromics.com.
These methodologies collectively provide a comprehensive framework for understanding how structural changes impact biological activity and mechanism, guiding the optimization of lead compounds rsc.orgcollaborativedrug.com.
Application of Computational and Cheminformatics Approaches in Etasuline SAR/SMR Studies
While specific detailed studies on the application of computational and cheminformatics approaches to this compound's SAR/SMR were not found in the current search, the principles of these advanced techniques are universally applicable to chemical compounds like this compound. If this compound were a lead compound in a drug discovery program, computational and cheminformatics methods would be instrumental in its SAR/SMR elucidation.
The application would typically involve:
Virtual Screening: Large chemical libraries could be virtually screened against potential biological targets (if known) using docking algorithms to identify compounds structurally similar to this compound or its hypothesized active pharmacophore nih.govrti.orgsaromics.com.
Molecular Docking and Dynamics Simulations: If the 3D structure of this compound's target protein were available, molecular docking simulations would predict the binding mode and affinity of this compound within the active site. Molecular dynamics simulations could further explore the stability of the this compound-target complex and the dynamic interactions contributing to its activity rti.orgsaromics.com.
QSAR Modeling: Various molecular descriptors (e.g., physicochemical properties, topological indices, electronic properties) would be calculated for this compound and a series of its analogues. These descriptors would then be correlated with experimental biological activity data to build QSAR models. Such models could predict the activity of new, unsynthesized this compound analogues and provide insights into the structural features critical for activity wikipedia.orgslideshare.net.
Pharmacophore Modeling: Based on the structure of this compound and any known active analogues, pharmacophore models could be generated. These models would highlight the essential spatial and electronic features required for this compound's biological activity, guiding the design of new compounds with improved properties saromics.com.
Matched Molecular Pair (MMP) Analysis: If a series of this compound analogues with known activities were available, MMP analysis would systematically identify the impact of specific structural changes on its biological activity. This data-driven approach helps in understanding the local SAR around different parts of the this compound molecule discngine.com.
Data Mining and Visualization: Cheminformatics tools would be used to manage, analyze, and visualize the structural and biological data related to this compound and its analogues. This includes clustering similar compounds, identifying structural motifs, and graphically representing SAR trends to facilitate decision-making in lead optimization discngine.comcollaborativedrug.com.
These computational approaches aim to accelerate the drug discovery process by efficiently exploring chemical space, prioritizing compounds for synthesis and experimental testing, and gaining deeper insights into the molecular basis of this compound's activity rti.orgresearchgate.net.
Rational Design Principles for this compound Analogues Based on Established SAR/SMR Data
Once comprehensive SAR and SMR data for this compound are established, rational design principles would be applied to create novel analogues with improved potency, selectivity, or other desirable properties. This process is highly iterative and guided by the insights gained from SAR/SMR studies.
Key rational design principles that would be employed for this compound analogues include:
Targeted Functional Group Modifications: Based on SAR data identifying critical functional groups for activity, modifications would be made to these groups. For example, if a specific hydrogen bond donor or acceptor is crucial, analogues with altered or enhanced donor/acceptor capabilities would be designed. If a hydrophobic interaction is key, lipophilic groups might be introduced or modified slideshare.net.
Bioisosteric Replacement: Non-covalent bioisosteric replacements involve substituting a functional group with another group that confers similar biological properties but may offer advantages in terms of metabolic stability, selectivity, or physicochemical properties. For instance, replacing a carbonyl with a sulfonyl group or a phenyl ring with a pyridine (B92270) ring could be explored.
Fragment-Based Design: If the SMR reveals specific binding pockets or interactions, fragment-based approaches could be used. Small chemical fragments that bind weakly to specific sites could be identified and then grown or linked to form more potent this compound analogues saromics.com.
Stereochemical Considerations: If this compound exhibits stereoisomerism (as indicated by "(R)-" in some records nih.gov), the SAR/SMR analysis would determine the importance of specific stereocenters. Rational design would then focus on synthesizing and testing specific stereoisomers to optimize activity, as different enantiomers can have vastly different biological effects.
Conformational Analysis: Understanding the preferred conformations of this compound and its analogues, particularly in the bound state, is crucial. Computational methods can predict these conformations, guiding the design of conformationally constrained analogues that might enhance binding affinity or selectivity.
The rational design process for this compound analogues would be a data-driven endeavor, leveraging the insights from SAR/SMR to systematically explore chemical space and optimize its pharmacological profile.
Data Tables: As specific detailed research findings focusing solely on this compound's SAR/SMR were not extensively detailed in the provided search results, it is not possible to generate interactive data tables with specific research findings for this compound's SAR/SMR. The discussion above provides a conceptual framework of how such data would be analyzed and utilized.
Preclinical Mechanistic Investigations of Etasuline in Controlled Model Systems
Rigorous In Vitro Mechanistic Studies of Etasuline Activity in Cellular Models
Rigorous in vitro mechanistic studies are fundamental for elucidating the direct cellular effects and molecular targets of a compound google.comnih.gov. These studies typically involve treating various cell lines with the compound and observing changes in cellular processes, signaling pathways, gene expression, and protein activity nih.gov. Techniques such as high-throughput screening, receptor binding assays, enzyme inhibition assays, and cellular imaging are commonly employed to pinpoint a compound's mechanism of action at a cellular level nih.gov.
For this compound, specific data detailing its in vitro mechanistic activity in cellular models are not widely reported in the scientific literature. While the compound is noted as psychoactive targetmol.com, the underlying cellular mechanisms, such as its interaction with specific receptors, ion channels, or neurotransmitter systems, remain largely undefined in publicly accessible research. Consequently, no specific data tables or detailed research findings from in vitro studies can be presented for this compound at this time.
Pharmacodynamic Biomarker Discovery and Validation in Preclinical Contexts to Understand this compound's Effects
Pharmacodynamic (PD) biomarkers are measurable indicators of a biological response to a therapeutic intervention, reflecting the drug's activity and its impact on molecular targets or downstream pathways googleapis.comminervaimaging.comnih.gov. The discovery and validation of PD biomarkers in preclinical contexts are vital for understanding a compound's effects, guiding dose selection, and providing proof of concept for its mechanism of action minervaimaging.comnih.govnih.gov. These biomarkers can include molecular, cellular, histopathological, or imaging parameters nih.gov.
Despite the general importance of PD biomarkers in drug development, there is an absence of publicly available information specifically detailing the discovery or validation of pharmacodynamic biomarkers for this compound in preclinical contexts. Without specific in vitro or in vivo mechanistic data, the identification of relevant PD biomarkers for this compound's effects remains undocumented in the reviewed literature.
Computational Modeling and Simulation in Etasuline Research
Etasuline As a Tool in Chemical Biology Research
Application of Etasuline in Probing and Perturbing Fundamental Biological Pathways
In chemical biology, small molecules are employed to selectively modulate the activity of specific proteins or enzymes involved in biological pathways. This modulation allows researchers to understand the function of these proteins and their roles within the intricate networks of cellular processes. Probing biological pathways involves using a compound to activate, inhibit, or otherwise interfere with a particular step in a pathway, observing the downstream effects, and thereby inferring the function of the targeted component. Perturbing pathways can help elucidate cause-and-effect relationships, identify critical nodes, and uncover compensatory mechanisms.
While specific applications of this compound in probing and perturbing fundamental biological pathways are not detailed in the available literature, a compound with its characteristics could theoretically be utilized in studies aimed at:
Target Identification and Validation: By selectively interacting with a protein, this compound could help identify its role in a specific pathway.
Pathway Dissection: Observing the phenotypic changes induced by this compound could help map the components and flow of information within a biological pathway.
Mechanism of Action Studies: Investigating how this compound interacts with its biological targets at a molecular level could reveal insights into the fundamental mechanisms governing cellular processes.
Development of Chemical Probes Based on the this compound Scaffold for Targeted Research
Chemical probes are highly selective, potent, and cell-permeable small molecules used to modulate the function of a specific protein or pathway in a biological system chemicalprobes.org. They are critical tools for linking gene function to phenotype, exploring human biology, and uncovering novel targets for precision medicine chemicalprobes.org. The development of chemical probes often involves a scaffold, which is a core chemical structure that can be modified to improve selectivity, potency, and pharmacokinetic properties.
If this compound were to serve as a scaffold for chemical probe development, the process would typically involve:
Structural Modification: Synthesizing derivatives of this compound with subtle chemical changes to optimize their interaction with a desired biological target.
Selectivity Profiling: Rigorously testing the modified compounds against a broad panel of related proteins or pathways to ensure high specificity for the intended target.
Validation: Confirming the on-target activity and cellular efficacy of the probe in relevant biological models.
Negative Controls: Developing structurally similar but inactive compounds to serve as negative controls, which are essential for confirming that observed biological effects are due to specific target engagement chemicalprobes.org.
The goal would be to create a highly validated chemical tool that can reliably and specifically perturb a biological target, enabling researchers to confidently interpret experimental results.
Integration of this compound in High-Throughput Screening Methodologies for Mechanistic Insights
High-throughput screening (HTS) is a powerful methodology in chemical biology and drug discovery that enables the rapid testing of large libraries of chemical compounds against specific biological targets or cellular phenotypes bmglabtech.comevotec.com. HTS uses automation, robotics, liquid handling devices, and sensitive detectors to conduct millions of tests quickly bmglabtech.com. The primary objective of HTS is to identify "hits"—compounds that exhibit a desired activity or interaction with a biological target bmglabtech.com.
If this compound were to be integrated into HTS methodologies, it could be used in several ways to gain mechanistic insights:
Library Screening: this compound, or a library of compounds based on its scaffold, could be screened against various biological targets (e.g., enzymes, receptors, protein-protein interactions) to identify novel interactions that could lead to new mechanistic understandings.
Phenotypic Screening: In this approach, compounds are screened for their ability to induce a specific cellular phenotype (e.g., cell differentiation, pathway activation/inhibition) without prior knowledge of the direct molecular target. If this compound induces a particular phenotype, further research could uncover the underlying biological mechanism.
Target-Based Screening: If a specific biological target for this compound is hypothesized, HTS could be used to screen for modulators of that target's activity, with this compound serving as a reference compound or a starting point for optimization.
Data Generation for SAR: HTS generates large datasets that can be used to establish Structure-Activity Relationships (SARs), which are crucial for understanding how chemical structure relates to biological activity and for guiding further compound design evotec.com.
The integration of compounds like this compound into HTS allows for the rapid exploration of chemical space and the identification of molecules that can serve as starting points for detailed mechanistic investigations, ultimately contributing to a deeper understanding of biological processes.
Future Research Trajectories and Unaddressed Theoretical Questions in Etasuline Studies
Exploration of Emerging Methodologies in Chemical Compound Research Applicable to Etasuline
The landscape of chemical compound research is continuously evolving, with new methodologies offering unprecedented capabilities for analysis, synthesis, and characterization. Applying these advancements to this compound could elucidate its fundamental properties and potential functionalities.
One significant area is the integration of advanced analytical chemistry techniques. Microfluidics and lab-on-a-chip technologies are at the forefront of transforming analytical methodologies, offering enhanced sensitivity and efficiency while reducing reagent consumption and waste solubilityofthings.com. Similarly, advancements in mass spectrometry (MS) techniques have dramatically improved capabilities for compound identification and quantification, pushing the boundaries of sensitivity and versatility solubilityofthings.com. The application of these techniques could provide detailed insights into this compound's molecular structure, purity, and potential metabolites, even with limited sample quantities.
In synthetic chemistry, emerging approaches like high-pressure chemistry and flow chemistry offer innovative pathways for synthesizing complex molecules with enhanced efficiency and specificity adesisinc.comutexas.edu. High-pressure chemistry enables reactions under conditions unattainable conventionally, potentially leading to the discovery of novel synthetic routes for this compound or its derivatives adesisinc.com. Flow chemistry, involving the continuous flow of reactants through a reactor, provides unparalleled precision and control, streamlining synthesis processes and yielding higher-purity products with reduced waste adesisinc.com. These methods could be crucial for scalable and environmentally friendly production of this compound for research purposes.
Furthermore, computational methodologies, including artificial intelligence (AI) and machine learning, are revolutionizing how chemical data is collected and analyzed solubilityofthings.com. Concepts such as Emerging Chemical Patterns (ECPs) offer novel approaches to molecular classification, enabling the extraction of key molecular features from even a small number of active compounds acs.org. This could be particularly valuable for this compound, where extensive empirical data might be scarce. Predictive ECP models could help classify this compound based on its structural features and potentially predict its activity or interactions with various biological targets acs.org. The development of algorithms and programs for processing chromatographic and mass spectrometric data, comparing them with reference values, and predicting mass spectra and retention parameters also represents a new trend in chemical identification methodology researchgate.net.
Interdisciplinary Perspectives and Collaborative Approaches in this compound-Related Research
Given the complex nature of chemical compounds and their potential biological interactions, an interdisciplinary and collaborative research approach is essential for a comprehensive understanding of this compound. This involves integrating expertise from various scientific disciplines and fostering partnerships across institutions.
For compounds that may exhibit psychoactive properties, as this compound has been mentioned in contexts related to novel psychoactive substances smw.chfrontiersin.orgfrontiersin.orgmdpi.com, interdisciplinary research is particularly critical. This involves bringing together basic research, clinical and interventional studies, and perspectives from social sciences and humanities, such as religious studies and anthropology nih.govnih.gov. Such collaborations are vital for understanding the mechanisms of action, potential therapeutic effects, and the broader societal implications of such compounds nih.govumcgresearch.org.
Research groups focusing on psychedelic substances, for instance, employ rigorous, interdisciplinary, and complementary methods, including clinical trials, psychometrics, biomarkers, and qualitative research umcgresearch.org. They also actively seek collaborations with other faculties and academic disciplines, including philosophy, psychology, medical anthropology, ethics, and neuroscience umcgresearch.org. Applying a similar transdisciplinary approach to this compound could provide a holistic understanding, moving beyond purely chemical or pharmacological analyses to consider its potential psychological and social dimensions, if any psychoactive effects are identified. This would involve investigating how contextual factors might influence experiences and outcomes, as well as exploring ethical considerations umcgresearch.orgunimelb.edu.au.
Identification of Novel Research Avenues for Compounds Exhibiting Psychoactive Properties, Building on this compound's Profile
If future research confirms or identifies psychoactive properties for this compound, its study could contribute to the broader understanding of novel psychoactive substances (NPS). The field of NPS research is dynamic, focusing on understanding their neuropharmacological mechanisms and potential applications or risks smw.chfrontiersin.orgfrontiersin.orgmdpi.com.
Novel research avenues for psychoactive compounds generally include:
Elucidating Mechanisms of Action: A primary research avenue involves thoroughly examining how these compounds influence brain function, emotional regulation, and psychological parameters to gain insights into their potential therapeutic or other effects unimelb.edu.au. For this compound, this would mean identifying its specific molecular targets, receptor affinities, and downstream signaling pathways.
Therapeutic Applications: Investigating the potential therapeutic use of such compounds for conditions like depression, addiction, and post-traumatic stress disorder (PTSD), particularly for individuals unresponsive to conventional treatments, is a significant area of focus unimelb.edu.au. If this compound exhibits psychoactive properties, exploring its potential in these areas, perhaps through in vitro or in vivo models, would be a logical next step.
Influence of Contextual Factors: Understanding how non-pharmacological factors, such as preparation, expectation, therapeutic model, and physical setting, impact treatment experience and outcomes is crucial for optimizing interventions involving psychoactive compounds umcgresearch.orgunimelb.edu.au. This highlights the importance of controlled experimental designs in any future studies involving this compound's psychoactive potential.
Neuropharmacological Evaluation: Comprehensive neuropharmacological evaluations are essential for newly emerging psychoactive substances to assess their effects on various neurotransmitter systems and to predict potential psychotropic effects smw.chfrontiersin.org. This includes studying their interaction with monoaminergic targets, such as dopamine, serotonin, and noradrenaline transporters smw.ch.
Dynamic Nature of NPS: The continuous emergence of new psychoactive substances necessitates ongoing research to understand their evolving chemical structures, pharmacological profiles, and the challenges they pose to public health and regulatory frameworks mdpi.com. Research on this compound could contribute to this broader understanding, especially if it represents a novel structural class or mechanism of action within psychoactive compounds.
By systematically applying these emerging methodologies, fostering interdisciplinary collaborations, and exploring relevant research avenues for psychoactive compounds, future studies on this compound can move beyond its current limited characterization to unlock a more comprehensive understanding of its chemical and biological profile.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question on Etasuline’s pharmacological effects?
- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or P-E/I-C-O (Population, Exposure/Intervention, Control, Outcome) to structure the question. For example:
- P: Target organism/cell line; E/I: this compound dosage; C: Placebo/standard treatment; O: Measured biomarkers (e.g., enzyme inhibition).
- Ensure feasibility by aligning with accessible datasets or experimental models .
- Data Presentation : Create "shell tables" during study design to map variables (e.g., dose-response relationships, control group metrics) .
Q. What methodologies are recommended for initial pharmacokinetic studies of this compound?
- Methodological Answer :
- Controlled trials with standardized dosing regimens and bioanalytical techniques (e.g., HPLC for plasma concentration measurement).
- Include detailed protocols for in vivo absorption/distribution studies, specifying animal models, sampling intervals, and statistical power calculations .
- Key Variables : Population homogeneity, route of administration, and metabolic interference controls .
Q. How should researchers structure a literature review on this compound’s therapeutic potential?
- Methodological Answer :
- Conduct a systematic review using databases like PubMed/Scopus, applying PRISMA guidelines for screening and inclusion/exclusion criteria.
- Critically appraise studies for bias (e.g., randomization, blinding) and prioritize peer-reviewed, reproducible findings .
Advanced Research Questions
Q. How can experimental design resolve contradictions in this compound’s reported mechanism of action?
- Methodological Answer :
- Perform sensitivity analyses to test competing hypotheses (e.g., receptor binding vs. epigenetic modulation).
- Use knockout models or siRNA silencing to isolate pathways.
- Address discrepancies by comparing study conditions (e.g., pH, co-administered compounds) in a meta-analysis table :
| Study | Model System | Dose (mg/kg) | Key Finding | Confounding Factor |
|---|---|---|---|---|
| A | Rat hepatocytes | 10 | Enzyme X inhibition | High glucose media |
| B | Human fibroblasts | 5 | No effect on Enzyme X | Serum-free conditions |
Q. What are best practices for presenting contradictory efficacy data in this compound studies?
- Methodological Answer :
- Use supplementary tables for raw data, ensuring clarity in the main text’s figures (e.g., dose-response curves with error bars).
- Highlight methodological differences (e.g., assay type, exposure duration) in the discussion section without duplicating results .
Q. How can researchers address reproducibility challenges in this compound’s preclinical studies?
- Methodological Answer :
- Publish detailed protocols (e.g., IACUC-approved animal handling, compound purity verification).
- Collaborate for independent replication across labs, sharing raw datasets and analytical codes .
Q. What statistical approaches are suitable for multivariate analysis of this compound’s effects?
- Methodological Answer :
- Consult statisticians early to select models (e.g., ANOVA for dose-response, Cox regression for survival analysis).
- Predefine adjustment variables (e.g., weight, baseline biomarkers) to avoid overfitting .
Methodological Frameworks for Data Analysis
Q. How to analyze conflicting outcomes in this compound toxicity studies?
- Methodological Answer :
- Apply iterative qualitative analysis (e.g., thematic coding of histopathology reports) to identify patterns.
- Use Bradford-Hill criteria to assess causality in observed adverse effects .
Q. What ethical considerations are critical for clinical trials involving this compound?
- Methodological Answer :
- Disclose conflicts of interest and ensure informed consent documents specify risks/benefits.
- Follow CONSORT guidelines for reporting adverse events and trial termination rules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
